Cytotoxicity Differential: Noncytotoxic Profile vs. Andrographolide Dose-Limiting Toxicity
In a direct head-to-head comparison using MTS assay, DDAG (1) exhibited no cytotoxic activity in A549 human lung epithelial cells, BEAS-2B human bronchial epithelial cells, and RBL-2H3 rat basophilic leukemia cells at concentrations tested, while andrographolide (2) demonstrated measurable cytotoxicity under identical conditions [1]. In a separate study, DDAG showed an ED50 >20 µg/mL in KB cells, compared to 6.5 µg/mL for andrographolide—representing at least a three-fold improvement in the non-cytotoxic concentration window . This differential cytotoxicity is consistently observed across multiple independent studies and cell types, including human promonocytic leukemia (THP-1) and breast cancer (MCF-7) lines where DDAG maintained higher viability thresholds [2].
| Evidence Dimension | Cytotoxicity (cell viability threshold) |
|---|---|
| Target Compound Data | No cytotoxicity observed in A549, BEAS-2B, and RBL-2H3 cells; ED50 >20 µg/mL in KB cells |
| Comparator Or Baseline | Andrographolide: dose-dependent cytotoxicity; ED50 = 6.5 µg/mL in KB cells |
| Quantified Difference | >3-fold higher non-cytotoxic concentration threshold for DDAG relative to andrographolide in KB cells; no detectable cytotoxicity vs. measurable cytotoxicity in multiple human lung epithelial lines |
| Conditions | MTS cell viability assay; human lung epithelial A549 and BEAS-2B cells; rat basophilic leukemia RBL-2H3 cells; human epidermoid carcinoma KB cells |
Why This Matters
The absence of cytotoxicity in DDAG enables higher dosing ranges and longer-duration in vitro/in vivo studies without confounding cell death artifacts, whereas andrographolide's cytotoxicity constrains experimental design and therapeutic window.
- [1] Guan SP, Kong LR, Cheng C, Lim JCW, Wong WSF. Protective role of 14-deoxy-11,12-didehydroandrographolide, a noncytotoxic analogue of andrographolide, in allergic airway inflammation. J Nat Prod. 2011;74(6):1484-90. View Source
- [2] Jiang T, Zhou B, Huang L, Wu H, Huang J, Liang G, et al. Synthesis and evaluation of andrographolide derivatives as potent anti-osteoporosis agents in vitro and in vivo. Eur J Med Chem. 2021;213:113188. View Source
